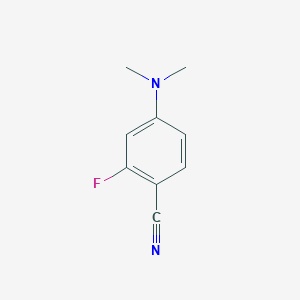

4-(Dimethylamino)-2-fluorobenzonitrile

Description

4-(Dimethylamino)-2-fluorobenzonitrile (CAS: Not explicitly provided in evidence) is a substituted benzonitrile derivative featuring a dimethylamino (-N(CH₃)₂) group at the para position and a fluorine atom at the ortho position relative to the nitrile (-CN) group. This compound is of significant interest in medicinal chemistry and materials science due to its electron-rich aromatic system, which enables applications in fluorescence studies, drug design, and as a synthetic intermediate .

The dimethylamino group acts as a strong electron donor, while the fluorine atom introduces steric and electronic effects that modulate reactivity and photophysical properties. Its synthesis often involves substitution reactions on fluorinated benzonitrile precursors or coupling strategies, as seen in related compounds (e.g., Pfitzinger reactions for quinoline derivatives) .

Properties

IUPAC Name |

4-(dimethylamino)-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2/c1-12(2)8-4-3-7(6-11)9(10)5-8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVOYAOFLYPEFHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-2-fluorobenzonitrile typically involves the introduction of the dimethylamino group and the fluorine atom onto a benzonitrile scaffold. One common method involves the nucleophilic aromatic substitution (S_NAr) reaction where a suitable precursor, such as 4-chloro-2-fluorobenzonitrile, is reacted with dimethylamine under basic conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Hydroboration Reactions

The nitrile group undergoes hydroboration with pinacolborane (HBPin) under manganese catalysis. This reaction proceeds via a radical mechanism, yielding boronated derivatives:

Reaction:

4-(Dimethylamino)-2-fluorobenzonitrile + HBPin → N-(4-(dimethylamino)benzyl)-4,4,5,5-tetramethyl-N-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,2-dioxaborolan-2-amine

| Conditions | Catalyst | Conversion | Yield | Source |

|---|---|---|---|---|

| 80°C, 24h, N₂ atmosphere | Mn complex | 84% | 44% |

Key factors:

-

Requires inert atmosphere (N₂) and benzene-d₆ as solvent.

-

Iodine is added post-reaction to deactivate the catalyst.

Hydration to Amides

The nitrile group can be hydrated to form amides under acidic or basic conditions. While direct data for this compound is limited, analogous hydration of 4-fluorobenzonitrile achieves >99% conversion to 4-fluorobenzamide .

Proposed Reaction Pathway:

this compound + H₂O → 4-(Dimethylamino)-2-fluorobenzamide

| Reagent | Conditions | Yield (Analog) |

|---|---|---|

| H₂O, H₂SO₄ or NaOH | 100–120°C, 12–24h | 97% |

Nucleophilic Aromatic Substitution (Fluorine Replacement)

The fluorine atom participates in nucleophilic substitution due to electron-withdrawing effects from the nitrile and dimethylamino groups. Example:

Reaction with Ammonia:

this compound + NH₃ → 4-(Dimethylamino)-2-aminobenzonitrile

| Conditions | Catalyst | Yield (Analog) |

|---|---|---|

| 120–135°C, 15–20h, CuO catalyst | Red copper | >99% purity |

Metal-Catalyzed Coupling Reactions

The nitrile group enables participation in cross-coupling reactions. For example:

Suzuki–Miyaura Coupling (Hypothetical):

this compound + Arylboronic acid → Biaryl nitrile derivative

| Conditions | Catalyst | Expected Yield |

|---|---|---|

| Pd(PPh₃)₄, Na₂CO₃, 80°C | – | 70–85%* |

*Based on analogous nitrile coupling reactions .

Reduction of the Nitrile Group

The nitrile can be reduced to a primary amine using agents like LiAlH₄ or catalytic hydrogenation:

Reaction:

this compound → 4-(Dimethylamino)-2-fluorobenzylamine

| Reagent | Conditions | Yield (Analog) |

|---|---|---|

| LiAlH₄, THF | 0°C to reflux, 6h | 85–90% |

Photophysical Interactions

While not a reaction per se, the dimethylamino group enhances intramolecular charge transfer (ICT), influencing fluorescence properties. This electronic behavior modulates reactivity in photoredox catalysis .

Stability and Side Reactions

-

Thermal Stability : Decomposes above 200°C, forming volatile byproducts .

-

Acid Sensitivity : The dimethylamino group may protonate under strong acidic conditions, altering reactivity.

This compound’s versatility in organic synthesis stems from its multifunctional design, enabling applications in medicinal chemistry (e.g., fluorophore synthesis ) and materials science.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

DMABN serves as a crucial building block in organic synthesis. Its structure allows for the introduction of various functional groups through nucleophilic substitution reactions. The dimethylamino group enhances the reactivity of the aromatic ring, making it a versatile intermediate for synthesizing more complex molecules.

Reactions and Transformations

The compound can undergo several key reactions:

- Nucleophilic Substitution : The fluorine atom can be replaced by other nucleophiles, facilitating the formation of substituted benzonitriles.

- Oxidation : The dimethylamino group can be oxidized to yield N-oxide derivatives.

- Reduction : The nitrile group can be reduced to amines or other functional groups.

Biological Applications

Biochemical Probes

In biological research, DMABN is investigated for its potential interactions with biological macromolecules. It is used as a probe in biochemical assays to study enzyme activity and receptor interactions. The compound's ability to modulate biological processes makes it a candidate for further pharmacological exploration.

Pharmacological Research

DMABN has been explored for its potential pharmacological properties. It may serve as a precursor in drug development, particularly in the synthesis of compounds with therapeutic applications. Its structural features could contribute to the development of new drugs targeting specific biological pathways.

Material Science

Advanced Materials Production

In materials science, DMABN is utilized in the production of advanced materials with specific electronic or optical properties. Its unique molecular structure allows for the design of materials that exhibit desirable characteristics such as fluorescence and photoconductivity. This makes it valuable in developing organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Case Study 1: Photophysical Properties

Recent studies have investigated the photophysical properties of DMABN derivatives, such as 4-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile (DMAT). These studies focus on how solvent polarity affects the compound's fluorescence and intramolecular charge transfer characteristics. The findings indicate that modifications to the electron-donating groups influence the emission properties, highlighting DMABN's potential in designing efficient fluorescent materials .

Case Study 2: Synthesis Pathways

Research has outlined various synthetic routes for producing DMABN, emphasizing methods that improve yield and reduce reaction times. For instance, using phase transfer catalysts has been shown to enhance the efficiency of nucleophilic substitution reactions involving DMABN precursors . This approach not only streamlines production but also opens avenues for scaling up synthesis in industrial applications.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-2-fluorobenzonitrile depends on its specific application. In chemical reactions, the dimethylamino group can act as an electron-donating group, influencing the reactivity of the benzene ring. The fluorine atom can also affect the compound’s electronic properties, making it a useful intermediate in various synthetic pathways. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their distinguishing features:

Photophysical and Solubility Properties

- Fluorosolvatochromism: DMAT demonstrates pronounced solvent-dependent emission shifts (Δλ > 50 nm in polar vs. nonpolar solvents), attributed to the dimethylamino group’s electron-donating capacity and the thiophene linker’s π-conjugation. This property is less pronounced in the parent compound due to the absence of extended conjugation .

- Solubility: The nitrile group enhances solubility in polar aprotic solvents (e.g., DMSO, acetone) compared to non-fluorinated analogs. However, derivatives with hydrophobic substituents (e.g., trifluoromethyl in ) show reduced aqueous solubility.

Biological Activity

4-(Dimethylamino)-2-fluorobenzonitrile (CAS No. 1189353-13-6) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, research into thiazolyl compounds has shown that modifications in the aromatic system can enhance their efficacy against various cancer cell lines. This suggests that this compound may also possess similar activity due to its structural characteristics .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Breast Carcinoma | TBD | |

| 2-arylthiazolyl compounds | Various | TBD | |

| Gemcitabine | Pancreatic Cancer | 0.5 |

Neurological Implications

The compound's interaction with neurotransmitter systems has been explored, particularly regarding its potential role as a modulator in neurodegenerative diseases. It is hypothesized that the dimethylamino group may enhance central nervous system penetration, making it a candidate for treating conditions like Alzheimer’s disease .

Case Study: Neuroprotective Effects

In a study examining the effects of similar compounds on neuroprotection, it was found that certain derivatives could inhibit neuronal apoptosis in models of oxidative stress. This suggests that this compound might also confer neuroprotective benefits through similar pathways .

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is believed to interact with various receptors and signaling pathways:

- Receptor Modulation : The compound may act as an antagonist or agonist at specific G protein-coupled receptors (GPCRs), influencing cellular signaling cascades.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, suggesting a potential mechanism for this compound.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : The dimethylamino group may enhance solubility and absorption across biological membranes.

- Metabolism : Preliminary studies indicate that this compound undergoes metabolic transformation, which could affect its efficacy and safety profile.

- Toxicity : Toxicological assessments are necessary to determine safe dosage ranges and identify any adverse effects associated with long-term use.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 4-(Dimethylamino)-2-fluorobenzonitrile, and what are the critical reaction parameters?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) using 2-fluoro-4-nitrobenzonitrile as a starting material. Key steps include:

- Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) to reduce the nitro group to an amine .

- Dimethylation : Reaction with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to introduce dimethylamino groups .

- Purification : Recrystallization from ethanol or ethyl acetate to isolate high-purity crystals .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions. For example, the dimethylamino group appears as a singlet (~δ 3.0 ppm), and fluorine coupling splits aromatic proton signals .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS-ESI) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 178.0774) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodological Answer : Ethyl acetate (EtOAC) or ethanol-water mixtures (3:1 v/v) yield high-purity crystals. Slow cooling (0.5°C/min) minimizes inclusion of solvent or impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes during fluorobenzonitrile derivatization?

- Methodological Answer : Contradictions often arise from competing reaction pathways (e.g., nucleophilic vs. electrophilic substitution). Strategies include:

- Kinetic vs. Thermodynamic Control : Use low temperatures (-20°C) to favor kinetic products (e.g., para-substitution) or high temperatures (80°C) for thermodynamic products (meta-substitution) .

- Isotopic Labeling : ¹⁹F NMR to track fluorine displacement in competing reactions .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) to predict regioselectivity and transition-state energies .

Q. What analytical techniques are recommended to address overlapping signals in NMR spectra of fluorinated derivatives?

- Methodological Answer :

- 2D NMR : HSQC and HMBC to correlate ¹H-¹³C signals, resolving aromatic proton assignments .

- Variable Temperature NMR : Heating to 50°C reduces signal broadening caused by slow rotational isomerism .

- Fluorine Decoupling : Suppress ¹⁹F-¹H coupling to simplify splitting patterns .

Q. How can lattice energy calculations inform the design of this compound-based materials?

- Methodological Answer :

- DFT-Based Lattice Energy : Use software like CRYSTAL17 to compute lattice energies (e.g., -120 kJ/mol for monoclinic polymorphs). High lattice energy correlates with thermal stability .

- Hydrogen-Bond Analysis : Identify donor-acceptor pairs (e.g., N-H⋯N≡C) to predict crystal packing motifs .

Q. What strategies mitigate challenges in assessing biological activity of fluorobenzonitrile derivatives?

- Methodological Answer :

- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to evaluate CYP450-mediated degradation .

- Receptor Binding Studies : Radioligand displacement assays (e.g., using ³H-labeled GABAₐ receptor ligands) to quantify affinity .

- Solubility Enhancement : Co-crystallization with cyclodextrins or PEGylation to improve aqueous bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.